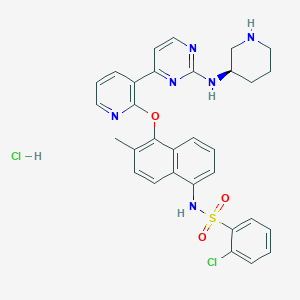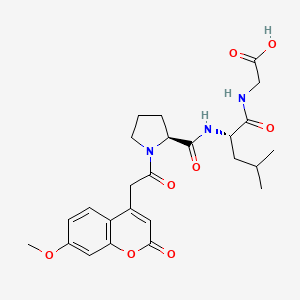
MOCAc-Pro-Leu-Gly
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a reference compound for MOCAc-type fluorescence-quenching substrates . This compound is known for its application in fluorescence-based assays, where it serves as a substrate for various proteolytic enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MOCAc-Pro-Leu-Gly involves the coupling of (7-Methoxycoumarin-4-yl)acetic acid with the tripeptide L-prolyl-L-leucylglycine. The reaction typically employs standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The coupling reagents used in these reactions include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is typically purified using high-performance liquid chromatography (HPLC) and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
MOCAc-Pro-Leu-Gly undergoes various chemical reactions, including:
Fluorescence Quenching: The (7-Methoxycoumarin-4-yl)acetyl group exhibits fluorescence, which can be quenched by specific quenchers like 2,4-dinitrophenyl (Dnp) groups.
Common Reagents and Conditions
Fluorescence Quenching: The fluorescence quenching reaction involves the interaction of the MOCAc group with quenchers like Dnp under specific conditions, such as in the presence of a buffer solution at a defined pH.
Major Products Formed
The major products formed from the hydrolysis of this compound include the individual amino acids or smaller peptide fragments, depending on the specificity of the protease used .
科学的研究の応用
MOCAc-Pro-Leu-Gly has a wide range of applications in scientific research, including:
Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Molecular Biology: The compound is employed in fluorescence-based assays to study protein-protein interactions and enzyme-substrate dynamics.
Industry: The compound finds applications in the development of diagnostic assays and therapeutic agents.
作用機序
The mechanism of action of MOCAc-Pro-Leu-Gly involves its role as a substrate for proteolytic enzymes. The (7-Methoxycoumarin-4-yl)acetyl group exhibits fluorescence, which is quenched when the peptide is intact. Upon cleavage by a protease, the fluorescence is restored, allowing for the quantification of enzyme activity . The molecular targets include various proteolytic enzymes, and the pathways involved are related to the enzymatic hydrolysis of peptide bonds .
類似化合物との比較
MOCAc-Pro-Leu-Gly can be compared with other similar compounds, such as:
This compound-Leu-A2pr(Dnp)-Ala-Arg-NH2: This compound is also a fluorescence-quenching substrate but includes additional amino acids and a Dnp quencher.
MOCAc-PLGL(Dpa)AR: Another similar compound used as a substrate for matrix metalloproteinases (MMPs), with a different peptide sequence and quenching group.
The uniqueness of this compound lies in its specific peptide sequence and the use of the (7-Methoxycoumarin-4-yl)acetyl group for fluorescence quenching, making it a valuable tool in various biochemical assays .
特性
分子式 |
C25H31N3O8 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H31N3O8/c1-14(2)9-18(24(33)26-13-22(30)31)27-25(34)19-5-4-8-28(19)21(29)10-15-11-23(32)36-20-12-16(35-3)6-7-17(15)20/h6-7,11-12,14,18-19H,4-5,8-10,13H2,1-3H3,(H,26,33)(H,27,34)(H,30,31)/t18-,19-/m0/s1 |
InChIキー |
IIEDBZTWPBXMRN-OALUTQOASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


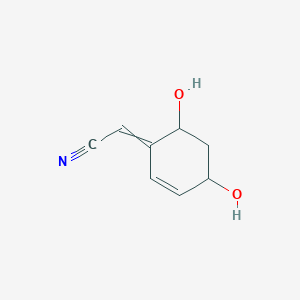
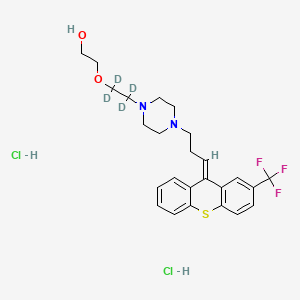
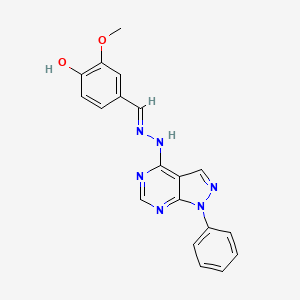
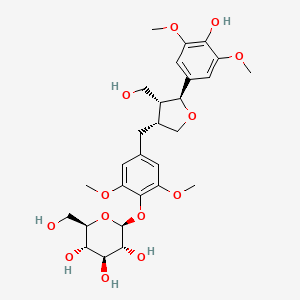
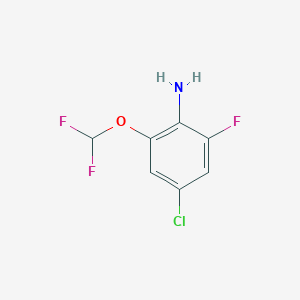

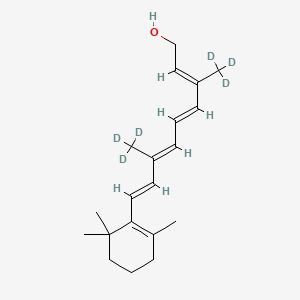
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
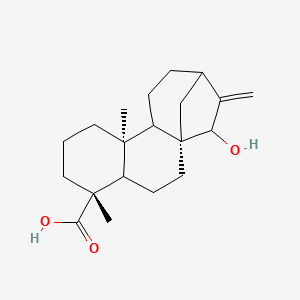
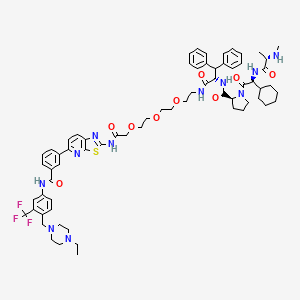
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)


